molecular formula C18H13N3OS2 B2597778 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896350-71-3

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No. B2597778
CAS RN: 896350-71-3
M. Wt: 351.44
InChI Key: HFZCNPQTIKFOER-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylthio)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a thiazole derivative that exhibits a wide range of biological activities and has been studied for its potential therapeutic effects.

Scientific Research Applications

Anticancer Properties

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylthio)benzamide derivatives have shown promise in the field of oncology. A study highlighted the design, synthesis, and evaluation of these compounds for their anticancer activities. They were tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The results indicated that some of the synthesized compounds exhibited moderate to excellent anticancer activity compared to the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Effects

Research on derivatives of this compound has also uncovered their potential as antimicrobial agents. A study synthesized a series of these derivatives and tested them against various bacterial and fungal strains. The findings revealed that some synthesized molecules exhibited more potent antimicrobial activity than reference drugs, particularly against Gram-positive bacterial strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Supramolecular Gelators

Another study explored the potential of N-(thiazol-2-yl)benzamide derivatives, closely related to this compound, as supramolecular gelators. The research focused on understanding the role of methyl functionality and S⋯O interactions in gelation behavior. The study revealed that certain derivatives could form stable gels with low minimum gelator concentrations in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-23-15-8-6-14(7-9-15)17(22)21-18-20-16(11-24-18)13-4-2-12(10-19)3-5-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZCNPQTIKFOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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